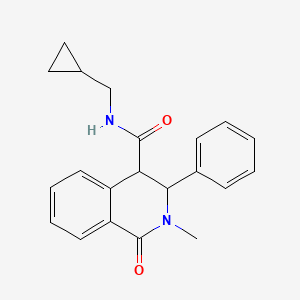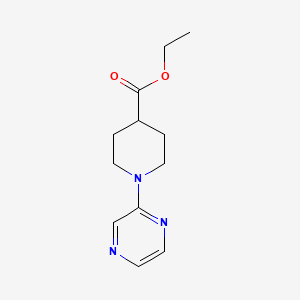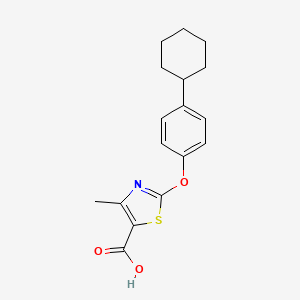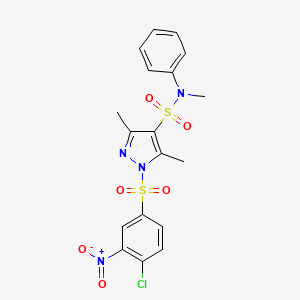
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a phenyl group (a variant of benzene), and a cyclopropyl group (a three-membered carbon ring). These functional groups could potentially influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cyclopropyl group could introduce strain into the molecule, potentially making it more reactive . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, especially under acidic or basic conditions. The cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Radical Cyclizations in Organic Synthesis
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products and physiologically active compounds. The regiochemistry of these cyclizations, influenced by factors like reaction temperature and the nature of radical precursors, determines the synthesis route for various therapeutically significant materials. For instance, introducing a phenylthio group can control the regiochemistry, enabling the synthesis of tetrahydroisoquinoline derivatives, which are foundational structures for numerous therapeutic agents (H. Ishibashi & O. Tamura, 2004).
Tetrahydroisoquinolines as Therapeutic Agents
Tetrahydroisoquinolines (THIQs) are recognized for their wide therapeutic potential. Initially noted for their neurotoxicity, certain THIQs have been identified as endogenous agents preventing Parkinsonism in mammals. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the anticancer capabilities of these compounds. THIQ derivatives have been investigated for their roles in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders, showing promise as novel drugs with unique mechanisms of action (I. Singh & P. Shah, 2017).
Role in Synthesis of Papaverine
Isoquinoline derivatives, including those related to the tetrahydroisoquinoline framework, are crucial in synthesizing papaverine, a therapeutic agent. The Bischler-Napieralski reaction, among other methods, facilitates the cyclodehydration necessary for creating dihydropapaverine, a precursor to papaverine. This showcases the significant role of tetrahydroisoquinoline derivatives in synthesizing complex therapeutic agents (A. V. Luk’yanov, V. Onoprienko, & V. A. Zasosov, 1972).
Applications in Understanding Neurodegeneration
Research on MPP+ analogs, such as tetrahydroisoquinoline derivatives, has contributed significantly to understanding the mechanisms behind neurodegenerative diseases like Parkinson's. These compounds act as complex I inhibitors, leading to experimental models that replicate the anatomical, behavioral, and biochemical changes observed in Parkinson's disease. This research helps in elucidating the pathways leading to neuronal cell death and exploring potential therapeutic interventions (Y. Kotake & S. Ohta, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23-19(15-7-3-2-4-8-15)18(20(24)22-13-14-11-12-14)16-9-5-6-10-17(16)21(23)25/h2-10,14,18-19H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDIINXUPPPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)

![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)
![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)






![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)